molecular formula C11H11ClN2O B13649133 2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13649133
M. Wt: 222.67 g/mol
InChI Key: YMAIBGGIRBAYLC-UHFFFAOYSA-N
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Description

2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as palladium or iodine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrido[1,2-a]pyrimidin-4-ones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, as a CXCR3 antagonist, it binds to the CXCR3 receptor, inhibiting its activity and thereby modulating immune responses. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CXCR3 antagonist and acetylcholinesterase inhibitor sets it apart from other similar compounds .

Biological Activity

2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a compound belonging to the pyrido[1,2-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN3OC_9H_{10}ClN_3O with a molecular weight of approximately 199.65 g/mol. Its structure features a chloroethyl side chain and a pyrimidine ring system, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives, including this compound, which demonstrated effective inhibition against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

CompoundActivityIC50 (µM)
This compoundAntibacterial15.6
Control (Ciprofloxacin)Antibacterial0.5

Antitumor Activity

The compound has shown promise in antitumor applications through its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. In vitro studies demonstrated that it inhibited the proliferation of various cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.0
HeLa (Cervical Cancer)8.5

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a potent inhibitor of DHFR, disrupting folate metabolism.
  • Cell Cycle Arrest : It induces cell cycle arrest in the G1 phase, preventing cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in microbial cells, contributing to its antimicrobial effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrido[1,2-a]pyrimidines against resistant bacterial strains. This compound displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value of 15.6 µM.

Case Study 2: Antitumor Potential

Another investigation assessed the antitumor potential in vivo using xenograft models. The compound significantly reduced tumor size in treated mice compared to controls, demonstrating its therapeutic potential in cancer treatment.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-chloro-3-ethyl-7-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H11ClN2O/c1-3-8-10(12)13-9-5-4-7(2)6-14(9)11(8)15/h4-6H,3H2,1-2H3

InChI Key

YMAIBGGIRBAYLC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CN2C1=O)C)Cl

Origin of Product

United States

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